molecular formula C11H15F3N2O B15325509 n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine

n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B15325509
M. Wt: 248.24 g/mol
InChI Key: KIWFRQFQJXXMPA-UHFFFAOYSA-N
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Description

n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 1152589-03-1) is a substituted benzene-1,2-diamine derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a 3-methoxypropyl (-OCH₂CH₂CH₂-) substituent at the N1 position. Its structural features, including the electron-withdrawing -CF₃ group and the ether-linked alkyl chain, suggest unique physicochemical properties, such as enhanced solubility in polar solvents and steric hindrance effects.

Properties

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

1-N-(3-methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H15F3N2O/c1-17-6-2-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,2,5-6,15H2,1H3

InChI Key

KIWFRQFQJXXMPA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 3-methoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine , the following table compares it with structurally analogous benzene-1,2-diamine derivatives:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound -CF₃ (C4), -OCH₂CH₂CH₂- (N1) 248.25 1152589-03-1 Research intermediate; limited availability
N1-Isopropyl-4-(trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -CH(CH₃)₂ (N1) 218.22 175277-91-5 Potential pharmaceutical intermediate; smaller steric profile
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine -CH₃ (C4), -CH₂CH₂C₆H₅ (N1) 254.35 749886-87-1 Bioactive compound with N,O-bidentate directing group for metal catalysis
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine -CF₃ (C2), -CH₂CH₂CH₂CH₃ and -CH₃ (N1) 263.30 25903-26-8 Corrosion inhibition studies; branched alkyl chain enhances hydrophobicity
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -F, -NO₂ (C5, C2), -C₆H₅ (N2) 453.33 High-yield synthesis (96%) in dichloromethane; nitro groups enable redox activity

Key Structural and Functional Insights:

Trifluoromethyl (-CF₃) Group :

  • Present in all compounds except 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine .
  • Enhances metabolic stability and electron-withdrawing effects, making these compounds valuable in drug design (e.g., HIV-1 reverse transcriptase inhibitors, as seen in ) .

N1 Substituents: Methoxypropyl (-OCH₂CH₂CH₂-): Increases polarity and solubility in hydrophilic solvents compared to alkyl or aryl substituents . Phenylpropyl (-CH₂CH₂C₆H₅): Introduces aromaticity, enabling π-π stacking interactions in catalysis or supramolecular chemistry .

Synthetic Methods: Similar diamines are often synthesized via reductive amination or nitro-group reduction (e.g., SnCl₂-mediated reduction in ethanol at 75°C, as in ) . High-yield routes (e.g., 96% for N1-(5-fluoro-2,4-dinitrophenyl) derivative in dichloromethane) highlight solvent-dependent reactivity .

Applications: Pharmaceuticals: Trifluoromethyl-substituted diamines are explored as non-nucleoside reverse transcriptase inhibitors () . Corrosion Inhibition: Alkylamine derivatives demonstrate correlations between computational parameters (e.g., HOMO-LUMO gaps) and inhibition efficiency () .

Biological Activity

N1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a methoxypropyl substituent. Its molecular formula is C11H14F3N2C_{11}H_{14}F_3N_2 with a molecular weight of 248.24 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its biological activity.

Research into the biological activity of this compound suggests that it may interact with various biological molecules, particularly enzymes and receptors. Understanding these interactions is crucial for elucidating its therapeutic roles.

  • Binding Affinity : Studies indicate that the compound may exhibit significant binding affinity to certain enzymes, which could be pivotal in drug design and development.

Toxicological Profile

Toxicological assessments reveal that this compound has a concerning toxicity profile. For instance, similar compounds have been classified as toxic if ingested or in contact with skin, indicating that safety measures should be observed when handling this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural similarities with other compounds, which can provide insights into its biological activity:

Compound NameCAS NumberSimilarity Index
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene367-65-70.95
3-Amino-5-methylbenzotrifluoride96100-12-80.95
3,5-Di(trifluoromethyl)aniline328-74-50.95
5-(Trifluoromethyl)benzene-1,3-diamine368-53-60.93

The presence of the trifluoromethyl group and the methoxypropyl substituent may impart unique chemical reactivity and biological properties compared to these similar compounds.

Case Study: Inhibition of Cyclooxygenase Enzymes

A notable study investigated the potential of this compound as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The findings suggest that this compound may exhibit selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development .

Research Findings on Anticancer Activity

Another area of research focuses on the anticancer properties of this compound. Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy. Further investigations are required to elucidate the underlying mechanisms and efficacy in vivo.

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